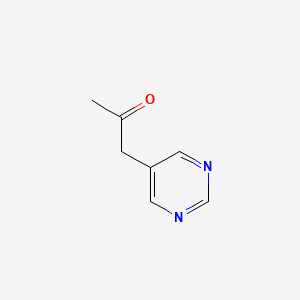

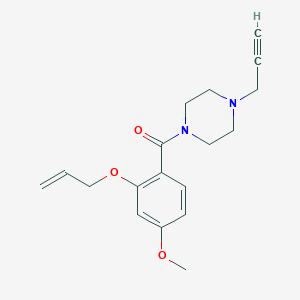

1-(Pyrimidin-5-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Pyrimidin-5-yl)propan-2-one is a chemical compound with the molecular weight of 136.15 . It is a solid substance at room temperature . The IUPAC name for this compound is 1-(5-pyrimidinyl)-1-propanone .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which are structurally similar to this compound, has been a topic of interest in the field of organic chemistry . Various methods have been proposed, including oxidative annulation involving anilines, aryl ketones, and DMSO , as well as a ZnCl2-catalyzed three-component coupling reaction . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .

Chemical Reactions Analysis

Pyrimidinamine derivatives, which are structurally related to this compound, undergo various chemical reactions. These include oxidative dehydrogenation/annulation/oxidative aromatization , and a copper-catalyzed cyclization of ketones with nitriles . Another reaction involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .

Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 136.15 and a linear formula of C7H8N2O . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Anticancer Activity

A derivative synthesized using a microwave-assisted method displayed potent anticancer activity through its function as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound exhibited stronger activity and less DNA toxicity compared to etoposide, a known topoisomerase II poison, demonstrating caspase 3-independent anticancer activity (Jeon et al., 2017).

Fibroblast Growth Factor Receptor Inhibition

N-aryl-N'-pyrimidin-4-yl ureas were optimized to yield potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, with significant antitumor activity observed in bladder cancer xenograft models. This supports the therapeutic potential of these compounds as new anticancer agents (Guagnano et al., 2011).

Antioxidant Properties

Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and evaluated for their antioxidant activity, showing promising results compared to butylated hydroxytoluene. The antioxidant potency was influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol (Rani et al., 2012).

Kinase Inhibitory and Cellular Effects

Meriolins, synthesized as hybrids between meridianins and variolins, displayed potent inhibitory activities toward cyclin-dependent kinases (CDKs) and antiproliferative and proapoptotic effects in cultured cells. Their CDK inhibitory activity correlated with their proapoptotic efficacy, making them promising pharmacological agents (Echalier et al., 2008).

DNA Interaction and Amplification

Studies on phleomycin amplifiers have demonstrated their interaction with DNA through intercalation, correlating with their biological amplification activity. This provides insights into the molecular basis for anticancer drug amplification (Strekowski et al., 1986).

Synthesis of Anticancer Agents

Rapid synthesis of fluorinated coumarin–pyrimidine hybrids under microwave irradiation yielded compounds with significant anticancer activity against human cancer cell lines, demonstrating the potential for these compounds as new anticancer agents (Hosamani et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

1-pyrimidin-5-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)2-7-3-8-5-9-4-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVZIRMBIYZYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=CN=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)

![N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2714152.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)

![Methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)

![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2714165.png)

![Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2714167.png)

![7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2714168.png)